molecular formula C10H14N2O2S B13172146 2-Methyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid

2-Methyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B13172146
M. Wt: 226.30 g/mol
InChI Key: WTSBLRCFJWCLTR-UHFFFAOYSA-N
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Description

2-Methyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 2, a 1-methylpyrrolidin-3-yl moiety at position 4, and a carboxylic acid group at position 4. The pyrrolidine ring introduces a nitrogen-containing heterocycle, which may enhance solubility in acidic environments and influence binding interactions in biological systems .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

2-methyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C10H14N2O2S/c1-6-11-8(9(15-6)10(13)14)7-3-4-12(2)5-7/h7H,3-5H2,1-2H3,(H,13,14)

InChI Key

WTSBLRCFJWCLTR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=O)O)C2CCN(C2)C

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazole Core

a. Formation of 2-Aminothiazole Derivatives

The foundational step involves synthesizing the thiazole ring, typically via cyclization reactions of acetoacetate derivatives with thioamide compounds. An improved process described in patent US5880288A involves reacting alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in an acetonitrile solvent in the presence of an excess amine such as triethylamine. This cyclization, facilitated by acid catalysis, yields alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, which serve as precursors for further functionalization.

b. Functionalization at the 5-Position

Substituting the 5-position of the thiazole ring with various groups, including carboxylic acids, can be achieved through subsequent oxidation or substitution reactions. The carboxylate group can be introduced via esterification or direct oxidation of the methyl group at the 5-position.

Introduction of the Methyl Group at the 2-Position

a. Halomethyl Intermediate Approach

The methyl group at the 2-position can be introduced via halomethyl intermediates. The process involves halogenation of the methyl group followed by substitution with nucleophiles or via direct methylation using reagents like methyl iodide under basic conditions. The halomethyl intermediate, such as 2-chloromethyl or 2-bromomethyl derivatives, can undergo nucleophilic substitution to install the methyl group.

b. Direct Methylation Strategies

Alternatively, methylation of the thiazole ring using methylating agents like methyl iodide or dimethyl sulfate in the presence of bases such as potassium carbonate can be employed to selectively methylate the 2-position.

Synthesis of the Pyrrolidine Moiety

a. Hydrogenation of 2-Methylpyrroline

The pyrrolidine fragment, specifically (1-methylpyrrolidin-3-yl), is synthesized via hydrogenation of 2-methylpyrroline. Patent WO2008137087A1 describes an efficient, scalable process for preparing (R)- or (S)-2-methylpyrrolidine from inexpensive 2-methylpyrroline using non-corrosive reagents.

b. Catalytic Hydrogenation Conditions

  • Catalyst: Platinum (IV) oxide or platinum on carbon (Pt/C)
  • Solvent: Mixture of ethanol and methanol (preferably 2:1 to 3:1 v/v)
  • Conditions: Ambient temperature, hydrogen pressure sufficient for complete hydrogenation
  • Purification: Filtration to remove catalyst, followed by recrystallization to enhance optical purity

This process is advantageous due to its simplicity, cost-effectiveness, and scalability, producing high-purity (R)- or (S)-2-methylpyrrolidine.

Coupling of the Thiazole and Pyrrolidine Derivatives

a. Amide Bond Formation

The key intermediate, such as 4-[3-fluoro-5-(trifluoromethyl)phenyl]-5-{[(2R)-2-methylpyrrolidin-1-yl]methyl}-1,3-thiazol-2-amine, is obtained via nucleophilic substitution reactions. This involves coupling the amino-thiazole with the pyrrolidine derivative using coupling agents like N,N-diisopropylethylamine in N-methylpyrrolidone solvent, followed by purification through chromatography.

b. Functionalization at the Carboxylic Acid

The carboxyl group at the 5-position of the thiazole ring can be introduced through oxidation or amidation reactions, completing the synthesis of the target molecule.

Final Carboxylic Acid Formation

a. Hydrolysis of Esters

If ester intermediates are used, hydrolysis under basic or acidic conditions yields the free carboxylic acid. This step is straightforward and can be optimized for high yield and purity.

b. Purification and Characterization

Purification techniques such as recrystallization, chromatography, and spectroscopic analyses (NMR, MS) are employed to confirm the structure and purity of the final product.

Summary of Key Preparation Steps

Step Description Reagents & Conditions References
1 Cyclization to form thiazole core Alkyl 4-(halo)-2-chloroacetoacetate + thioamide, triethylamine, acetonitrile
2 Functionalization at 5-position Oxidation or substitution reactions
3 Halomethyl introduction at 2-position Halogenation, methylation reagents
4 Synthesis of pyrrolidine fragment Hydrogenation of 2-methylpyrroline
5 Coupling of thiazole and pyrrolidine Nucleophilic substitution, coupling agents
6 Hydrolysis to obtain carboxylic acid Acidic or basic hydrolysis Standard organic synthesis

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-Methyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound towards its targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole-5-Carboxylic Acid Derivatives

Thiazole-5-carboxylic acid derivatives exhibit diverse biological activities, influenced by substituents at positions 2, 4, and 5. Below is a detailed comparison of key analogs:

Substituent Effects at Position 4

The 4-position substituent critically impacts electronic properties, steric bulk, and biological interactions:

Compound Name 4-Position Substituent Key Properties/Activities References
2-Methyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid 1-Methylpyrrolidin-3-yl - Pyrrolidine introduces basic nitrogen, enhancing solubility in acidic media.
- Potential for hydrogen bonding and van der Waals interactions due to cyclic amine.
Inferred
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid Trifluoromethyl - Strong electron-withdrawing group increases acidity of the carboxylic acid (pKa ~2.5–3.0).
- Demonstrated xanthine oxidase inhibitory activity (IC₅₀ ~0.5–1.0 µM).
4-Methyl-1,3-thiazole-5-carboxylic acid (CAS 20485-41-0) Methyl - Simple alkyl group reduces steric hindrance.
- Lower molecular weight (MW = 157.16) compared to bulkier derivatives.
- Limited bioactivity data available.
2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid Bromine - Bromine adds steric bulk and polarizability.
- Potential for halogen bonding in enzyme active sites.
- Used as a synthetic intermediate for further modifications.
4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxylic acid (CAS 39091-01-5) 3-Pyridinyl - Aromatic nitrogen enhances π-π stacking interactions.
- May improve blood-brain barrier permeability due to pyridine’s lipophilic nature.

Substituent Effects at Position 2

Position 2 substituents modulate electronic effects and steric accessibility:

Compound Name 2-Position Substituent Key Properties/Activities References
2-Aminothiazole-5-carboxylic acid (CAS 40283-46-3) Amino - Amino group enables hydrogen bonding and salt bridge formation.
- Potential for metal chelation (e.g., Zn²⁺ in enzyme active sites).
2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid (4-Fluorophenoxy)methyl - Fluorine enhances metabolic stability and lipophilicity (LogP ~2.1).
- Phenoxy group may target aryl hydrocarbon receptors.
Methyl 2-methyl-1,3-thiazole-5-carboxylate Methyl ester - Esterification reduces acidity (pKa ~4.5–5.0).- Prodrug strategy for improved cell membrane permeability.

Biological Activity

2-Methyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid (CAS Number: 1890596-36-7) is a thiazole derivative that has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties, effects on metabolic disorders, and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O2S, with a molecular weight of 226.30 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC10H14N2O2S
Molecular Weight226.30 g/mol
CAS Number1890596-36-7

Effects on Metabolic Disorders

Thiazole compounds have been explored for their effects on metabolic disorders, particularly in diabetes management. For instance, studies have shown that certain thiazole derivatives can ameliorate insulin sensitivity and reduce hyperlipidemia in diabetic models .

Pharmacological Findings :

  • Insulin Sensitivity : In animal studies, thiazole derivatives were found to significantly reduce serum glucose levels and improve insulin sensitivity markers in diabetic rats .
  • Oxidative Stress Reduction : These compounds also exhibited antioxidant properties by increasing levels of glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD), while decreasing malondialdehyde (MDA) levels .

Other Biological Activities

Beyond antimicrobial and metabolic effects, thiazole derivatives have been investigated for various pharmacological activities:

  • Anti-inflammatory Effects : Some studies suggest that these compounds may also exert anti-inflammatory effects by modulating cytokine production and reducing inflammatory markers in vivo .
  • Cytotoxicity : Preliminary assessments indicate that certain thiazole derivatives may possess cytotoxic properties against cancer cell lines, although specific data for this compound is still required to substantiate these claims.

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